7-Chloro-1-(methylamino)anthracene-9,10-dione
Description
7-Chloro-1-(methylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by a chloro substituent at position 7 and a methylamino (-NHCH₃) group at position 1 of the anthracene-9,10-dione core.
- Molecular Formula: C₁₅H₁₀ClNO₂ (inferred from substituent addition to the anthracene-9,10-dione core, C₁₄H₈O₂).
- Molecular Weight: ~271.70 g/mol (calculated).
- Key Features: The chloro group enhances electrophilic reactivity, while the methylamino group contributes to solubility and hydrogen-bonding interactions.
This compound is hypothesized to share properties with anthraquinone-based dyes, pharmaceuticals, and organic semiconductors due to its conjugated π-system and polar substituents .
Properties
CAS No. |
61100-56-9 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)11-7-8(16)5-6-9(11)14(10)18/h2-7,17H,1H3 |
InChI Key |
WEALJLQXRMIVCU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps. One common route starts with the chlorination of anthraquinone, followed by amination to introduce the methylamino group. The final step is the introduction of the chloro substituent. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using established processes. Researchers and manufacturers typically adapt existing methods to produce 7-Chloro-1-(methylamino)anthracene-9,10-dione when needed.
Chemical Reactions Analysis
Reactivity: 7-Chloro-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction of the quinone moiety yields hydroquinones.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Amination: Methylamine or other amine sources.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The major products depend on the specific reaction conditions. For example, chlorination leads to the formation of 7-chloroanthraquinone, while amination introduces the methylamino group.
Scientific Research Applications
7-Chloro-1-(methylamino)anthracene-9,10-dione finds applications in various fields:
Chemistry: Used as a precursor for other anthraquinone derivatives.
Biology: Investigated for its biological activities, such as enzyme inhibition.
Medicine: Its potential therapeutic properties are still under exploration.
Industry: Although not widely used, it has applications in dye formulations and other chemical processes.
Mechanism of Action
The exact mechanism by which 7-Chloro-1-(methylamino)anthracene-9,10-dione exerts its effects depends on the context. In biological systems, it may interact with specific molecular targets or pathways, but further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-Chloro-1-(methylamino)anthracene-9,10-dione with key analogs:
Key Observations :
- Substituent Effects: Chloro groups increase molecular weight and reactivity (e.g., electrophilic substitution). Methylamino groups improve solubility in polar solvents, while alkylamino chains (e.g., hexylamino) enhance lipophilicity .
- Thermal Stability : Hydroxy-aryl analogs (e.g., 1-hydroxy-2-phenylanthracene-9,10-dione) exhibit decomposition points >170°C, suggesting thermal robustness .
Biological Activity
7-Chloro-1-(methylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. It has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The chemical structure of 7-Chloro-1-(methylamino)anthracene-9,10-dione can be represented as follows:
- Molecular Formula : C15H12ClN2O2
- Molecular Weight : 288.72 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 190-192 °C |
| Solubility | Soluble in DMSO |
| Appearance | Orange crystalline solid |
7-Chloro-1-(methylamino)anthracene-9,10-dione exhibits its biological activity primarily through intercalation with DNA. This interaction disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. The compound's ability to form stable complexes with DNA is crucial for its anticancer properties.
Anticancer Activity
Research has demonstrated that 7-Chloro-1-(methylamino)anthracene-9,10-dione possesses significant anticancer activity against various tumor cell lines. A study indicated that the compound effectively inhibited the growth of human cancer cell lines such as K562 (chronic myelocytic leukemia) and HCT116 (colon cancer) with IC50 values in the micromolar range. The apoptotic effects were linked to the activation of caspases and alterations in Bcl-2 family protein expressions, promoting programmed cell death pathways .
Case Study: K562 Cell Line
In a controlled experiment, treatment with 7-Chloro-1-(methylamino)anthracene-9,10-dione resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 2.1 |
| 25 | 80 | 8.9 |
| 50 | 60 | 22.9 |
| 100 | 40 | 36.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant activity against both gram-positive and gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps starting from anthraquinone derivatives. Modifications to the core structure can enhance its biological activity and selectivity.
Synthetic Pathway Overview
- Starting Material : Anthraquinone
- Chlorination : Introduction of chlorine at the 7-position.
- Amination : Methylamine is introduced at the 1-position.
- Purification : Recrystallization from suitable solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
